molecular formula C8H7F3O2S2 B099163 S-Trifluoromethyl p-toluenethiosulfonate CAS No. 15223-20-8

S-Trifluoromethyl p-toluenethiosulfonate

Cat. No.: B099163
CAS No.: 15223-20-8
M. Wt: 256.3 g/mol
InChI Key: BMWAIPXLPUNZLV-UHFFFAOYSA-N
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Description

S-Trifluoromethyl p-toluenethiosulfonate is an organosulfur compound with the molecular formula C8H7F3O2S2. It is characterized by the presence of a trifluoromethyl group attached to a p-toluenethiosulfonate moiety. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Trifluoromethyl p-toluenethiosulfonate typically involves the reaction of p-toluenesulfonyl chloride with trifluoromethylthiolate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

p-Toluenesulfonyl chloride+TrifluoromethylthiolateS-Trifluoromethyl p-toluenethiosulfonate\text{p-Toluenesulfonyl chloride} + \text{Trifluoromethylthiolate} \rightarrow \text{this compound} p-Toluenesulfonyl chloride+Trifluoromethylthiolate→S-Trifluoromethyl p-toluenethiosulfonate

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: S-Trifluoromethyl p-toluenethiosulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: It can be reduced to form thiols or other reduced sulfur-containing compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include trifluoromethyl-substituted amines, alcohols, and thiols.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and other reduced sulfur compounds.

Scientific Research Applications

S-Trifluoromethyl p-toluenethiosulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for introducing trifluoromethyl groups into organic molecules, which can enhance the chemical and physical properties of the resulting compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein modifications due to its ability to form stable covalent bonds with cysteine residues.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals where the trifluoromethyl group imparts desirable properties such as increased stability and lipophilicity.

Mechanism of Action

The mechanism of action of S-Trifluoromethyl p-toluenethiosulfonate involves the formation of covalent bonds with nucleophilic sites in target molecules. The trifluoromethyl group enhances the electrophilicity of the compound, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological applications.

Comparison with Similar Compounds

    S-Trifluoromethyl dibenzothiophenium triflate: Known for its use in electrophilic trifluoromethylation reactions.

    Trifluoromethyl phenyl sulfone: Used in photoredox catalysis for trifluoromethylation reactions.

    S-Trifluoromethyl thianthrenium triflate: Another reagent used for introducing trifluoromethyl groups into organic molecules.

Uniqueness: S-Trifluoromethyl p-toluenethiosulfonate is unique due to its specific structure, which combines the trifluoromethyl group with a p-toluenethiosulfonate moiety. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical and biological applications.

Properties

IUPAC Name

1-methyl-4-(trifluoromethylsulfanylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2S2/c1-6-2-4-7(5-3-6)15(12,13)14-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWAIPXLPUNZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934448
Record name S-(Trifluoromethyl) 4-methylbenzene-1-sulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15223-20-8
Record name S-Trifluoromethyl p-toluenethiosulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015223208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Trifluoromethyl p-toluenethiosulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-(Trifluoromethyl) 4-methylbenzene-1-sulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-TRIFLUOROMETHYL P-TOLUENETHIOSULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HLE53C9EP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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